
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidine ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound with high purity.
化学反応の分析
Types of Reactions
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boranes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which facilitate the transfer of the aryl group to the target molecule . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the chlorine and piperidine substituents.
4-(Piperidin-4-yl)phenylboronic acid: Similar but without the chlorine atom.
4-Chlorophenylboronic acid: Similar but lacks the piperidine ring.
Uniqueness
(4-Chloro-3-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both the chlorine atom and the piperidine ring, which confer specific reactivity and properties that are not observed in the similar compounds listed above. This unique structure makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
特性
分子式 |
C11H15BClNO2 |
|---|---|
分子量 |
239.51 g/mol |
IUPAC名 |
(4-chloro-3-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2 |
InChIキー |
DHMMOASCJLOZQM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)Cl)C2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)

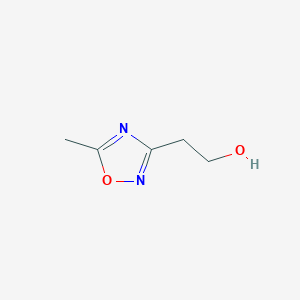
![Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14088000.png)
![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)
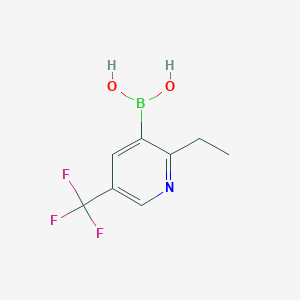
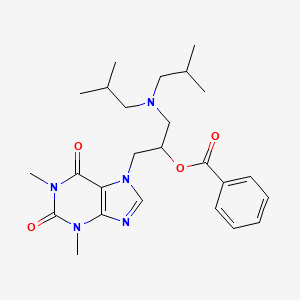
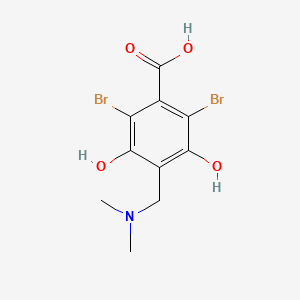
![(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate](/img/structure/B14088046.png)
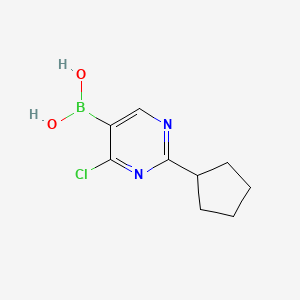

![8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088052.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088058.png)
